
1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Trifluorophenyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in synthetic chemistry, medicinal chemistry, and material science.
準備方法
The synthesis of 1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4,5-trifluorobenzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Industrial production methods often optimize these steps to enhance yield and purity while minimizing costs and environmental impact .
化学反応の分析
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and reactivity in drug discovery.
Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Catalytic acid or coupling agents like DCC facilitate dehydration .
Amide Formation
The acid readily forms amides via activation to an acyl chloride or mixed anhydride, followed by reaction with amines.
Direct Amidation with Primary Amines
Selectivity in Amide vs. Imidazo-Pyridine Formation
Reactions with 2,3-diaminopyridine yield two products depending on conditions:
-
Carboxamide (5) : Formed via direct amidation under reflux .
-
Imidazo[4,5-b]pyridine (6) : Requires base (pyridine) and extended reaction time (5 h, benzene) .
Theoretical Basis : DFT calculations show that charge redistribution at the carbonyl carbon dictates reaction pathways. Polarization of the C=O bond favors nucleophilic attack by the amine .
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group, generating 1-(3,4,5-trifluorophenyl)-1H-pyrazole.
Conditions | Catalyst | Temperature | Yield | Byproduct | Source |
---|---|---|---|---|---|
H₂SO₄ (2M) | None | 120°C, 4 h | 65% | CO₂ | |
Cu(OAc)₂ | Microwave | 150°C, 30 min | 88% | CO₂ |
Application : Simplifies the pyrazole scaffold for further functionalization .
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluorophenyl group enables selective substitution at meta-fluorine positions under harsh conditions.
Limitations : Low yields due to the stability of C–F bonds and steric effects from adjacent fluorine atoms .
Comparative Reactivity with Analogues
The trifluorophenyl group confers distinct reactivity compared to non-fluorinated pyrazole derivatives:
Property | 1-(3,4,5-Trifluorophenyl)-1H-pyrazole-3-carboxylic Acid | 1-Phenyl-1H-pyrazole-3-carboxylic Acid |
---|---|---|
Electrophilicity | Enhanced (σₚ = +0.65 for CF₃) | Moderate (σₚ = 0 for H) |
Amidation Rate | Faster (t₁/₂ = 15 min) | Slower (t₁/₂ = 45 min) |
Decarboxylation Temp | 120°C | 150°C |
科学的研究の応用
Cannabinoid Receptor Modulation
Recent studies have identified 1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid as a promising candidate for modulating cannabinoid receptors, particularly the CB1 receptor. This compound acts as a partial agonist, which may offer therapeutic benefits while minimizing central nervous system side effects associated with full agonists like Δ9-tetrahydrocannabinol (THC).
Key Findings :
- The compound demonstrates a higher plasma biodistribution compared to brain penetration, making it a potential candidate for peripheral treatments in conditions such as neuropathic pain and metabolic disorders .
- Its efficacy was highlighted in animal models where it showed significant potential in managing pain without the psychoactive effects typical of central cannabinoid receptor activation .
Study on Peripheral Cannabinoid Receptor Agonism
A notable study published in August 2023 explored the synthesis and evaluation of pyrazole derivatives as peripheral cannabinoid receptor agonists. The findings indicated that compounds similar to this compound could effectively engage the CB1 receptor with reduced central effects.
Compound | EC50 (nM) | Efficacy (%) |
---|---|---|
This compound | 519 ± 59 | 39 ± 1 |
BAY 59–3074 (reference) | 216 ± 19 | 56 ± 3 |
This table summarizes the comparative efficacy of the pyrazole compound against a known reference compound. The results indicate that while it has lower potency than BAY 59–3074, its partial agonistic properties could be beneficial in therapeutic contexts .
Application in Pain Management
Another study emphasized the potential of this compound in treating conditions like nonalcoholic steatohepatitis (NASH) and other liver diseases. The research suggested that by selectively targeting peripheral receptors, it could mitigate adverse effects typically associated with broader cannabinoid receptor activation .
作用機序
The mechanism of action of 1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(3,4,5-Trifluorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other fluorinated pyrazole derivatives, such as:
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenylacetic acid
- 3,4,5-Trifluorocinnamic acid
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the carboxylic acid group in this compound makes it unique in terms of its chemical behavior and applications .
生物活性
1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1464803-79-9) is a fluorinated organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H5F3N2O2
- Molecular Weight : 242.15 g/mol
- CAS Number : 1464803-79-9
The structure of the compound features a pyrazole ring substituted with a trifluorophenyl group, which is known to enhance its biological activity through increased lipophilicity and binding affinity to biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Monoamine Oxidases (MAOs) : Research indicates that pyrazole derivatives exhibit potent inhibitory effects on MAO-A and MAO-B isoforms. This inhibition is crucial for developing antidepressant and anxiolytic drugs, as selective MAO-A inhibitors are particularly effective in treating mood disorders .
- Antimicrobial Activity : The compound has shown promising results against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .
Antidepressant Potential
A study focusing on pyrazole derivatives highlighted that compounds structurally related to this compound displayed significant MAO-A inhibitory activity with IC50 values in the nanomolar range (8.6 x 10−8 to 9.0 x 10−9 M). The selectivity index for these compounds indicated a preference for MAO-A over MAO-B, reinforcing their potential as antidepressants .
Antimicrobial Studies
The compound's antibacterial properties were evaluated against several strains of bacteria. Notably, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, the administration of this compound resulted in a marked decrease in depressive-like behaviors. The observed effects were correlated with increased serotonin levels in the brain, supporting the hypothesis that MAO inhibition plays a critical role in its mechanism of action.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the compound against various bacterial strains. Results indicated that at concentrations as low as 0.5 µg/mL, the compound effectively inhibited bacterial growth. Further analysis revealed that the compound's mechanism involved disrupting membrane integrity and inhibiting protein synthesis .
Comparative Analysis of Biological Activities
Compound | Activity Type | IC50 Value (M) | Selectivity |
---|---|---|---|
This compound | MAO-A Inhibition | 9.0×10−9 | High (selective for MAO-A) |
Other Pyrazole Derivatives | Antimicrobial | Varies by strain | Broad-spectrum |
特性
IUPAC Name |
1-(3,4,5-trifluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-6-3-5(4-7(12)9(6)13)15-2-1-8(14-15)10(16)17/h1-4H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQZQDJZFNXVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。